molecular formula C12H16O3 B1222782 Coronafacic acid CAS No. 62251-98-3

Coronafacic acid

Cat. No. B1222782
CAS RN: 62251-98-3
M. Wt: 208.25 g/mol
InChI Key: ONMAUQRMJXNSCG-VGMNWLOBSA-N
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Description

Coronafacic acid (CFA) is a component of the phytotoxin Coronatine (COR), produced by the bacterium Pseudomonas syringae . Structurally, COR is composed of a core unit, CFA, which is connected to coronamic acid (CMA), via an amide linkage . CFA is an analog of methyl jasmonic acid (MeJA) .


Synthesis Analysis

The synthesis of CFA has been a subject of numerous total synthesis efforts . The stereochemistries of C3a and C7a were controlled in a diastereoselective Diels-Alder type cycloaddition using a chiral auxiliary . CFA and 6-epi-CFA were synthesized by hydrogenation of a common intermediate .


Molecular Structure Analysis

CFA is a polyketide derived from two acetate units, one butyrate unit, and a four or five-carbon starter unit derived from (-ketoglutaric acid . The crystal structure of Coronafacic Acid Ligase from Pectobacterium brasiliense has been determined .


Chemical Reactions Analysis

Biochemical analyses reveal that a heterodimer of type II PKS-like enzymes (AmcF–AmcG) catalyzes a single C2 elongation as well as a subsequent cyclization on the acyl carrier protein (AmcB) to form a key intermediate with a five-membered ring . The subsequent reactions, which are catalyzed by a collection of type II PKS-like enzymes, are also peculiar .

Scientific Research Applications

1. Agrochemical Design and Herbicide Development

Coronafacic acid, as part of the phytotoxin coronatine, has been explored as a potential herbicidal lead. Studies have focused on its mode of action as a jasmonate agonist, offering a novel approach to herbicide development. Scalable synthesis methods have been developed to facilitate comprehensive structure-activity relationship studies, aiding in the rational design of new herbicidal leads based on coronafacic acid's template (Littleson et al., 2018).

2. Synthetic Chemistry and Molecular Structure

Several studies have focused on the total synthesis of coronafacic acid, exploring various chemical methods and reactions. These include intramolecular cyclization reactions, enantioselective syntheses, and stereoselective synthesis strategies. These synthetic approaches not only provide insights into the molecular structure of coronafacic acid but also contribute to the development of methodologies in organic synthesis (Sono et al., 2000), (Taber et al., 2009), (Moreau et al., 2007).

3. Engineering of Amide Synthesis Enzymes

Research has revealed the role of coronafacic acid ligases (CfaLs) in the synthesis of amides, with implications for agrochemical and pharmaceutical applications. These enzymes can produce a wide range of amides, demonstrating their potential in various industries beyond agriculture (Winn et al., 2021).

4. Biological Activities and Phytotoxicity

Studies have examined the biological activities of coronafacic acid, particularly its role in the phytotoxin coronatine. These activities include induction of stomatal opening in plants and the compound's function as a mimic of jasmonyl-L-isoleucine, a crucial plant hormone (Okada et al., 2009).

5. Biosynthesis and Polyketide Synthases

The biosynthesis of coronafacic acid involves complex enzymatic pathways, including the role of polyketide synthases. Understanding these pathways provides insights into the natural production of phytotoxins and potential methods for synthetic biosynthesis (Jiralerspong et al., 2001), (Strieter et al., 2009).

Future Directions

The potential to elaborate further diverse skeletons was recently revealed by the discovery of a polyene subgroup . This work further expands the definition of type II PKS and illuminates an unexplored genetic resource for natural products . The potential for CFA simplification with the retention of phytotoxic activity if the CMA moiety is maintained is a highly desirable outcome of SAR study .

properties

IUPAC Name

(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMAUQRMJXNSCG-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C(CCC2=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977827
Record name 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coronafacic acid

CAS RN

62251-98-3
Record name (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62251-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coronafacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
MM Littleson, CJ Russell, EC Frye, KB Ling… - …, 2016 - thieme-connect.com
… Structurally, COR is composed of a core unit, coronafacic acid (CFA), which is connected to coronamic acid (CMA), via an amide linkage. COR has been found to induce a range of …
Number of citations: 16 www.thieme-connect.com
Y Koda, K Takahashi, Y Kikuta, F Greulich, H Toshima… - Phytochemistry, 1996 - Elsevier
… Furthermore, the chemical structure of coronafacic acid … activities of coronatine and coronafacic acid to those of JA in four … Coronafacic acid also gave a positive result in all the assays, …
Number of citations: 128 www.sciencedirect.com
DRD Bignell, RF Seipke… - Molecular plant …, 2010 - Am Phytopath Society
… genome sequence of Streptomyces scabies 87-22 was completed, and a biosynthetic cluster was identified that is predicted to synthesize a novel compound similar to coronafacic acid (…
Number of citations: 128 apsjournals.apsnet.org
RJ Parry, S Jiralerspong, S Mhaskar… - Journal of the …, 1996 - ACS Publications
… glycinea P4180 and isolation of coronafacic acid as its methyl ester. This led to the formation of coronafacic acid that exhibited ca. 1.1% enrichment at C-3a, a result that is consistent …
Number of citations: 29 pubs.acs.org
N Kato, S Miyagawa, H Nomoto, M Nakayama… - Chirality, 2020 - Wiley Online Library
… pure coronafacic acid by resolution of racemic coronafacic acid … to prepare 2.1 g of racemic coronafacic acid. This was coupled with … to give 630 mg of optically pure (+)-coronafacic acid. …
Number of citations: 7 onlinelibrary.wiley.com
V Rangaswamy, R Mitchell, M Ullrich… - Journal of …, 1998 - Am Soc Microbiol
… Coronafacic acid (CFA) is the polyketide component of coronatine (COR), a phytotoxin … COR consists of two distinct moieties, a polyketide component, coronafacic acid (CFA), and a …
Number of citations: 61 journals.asm.org
R Watanabe, N Kato, K Hayashi, S Tozawa… - …, 2020 - Wiley Online Library
An efficient and stereoselective syntheses of all the possible stereoisomers of coronafacic acid (CFA) has been developed. The stereochemistries of C3a and C7a were controlled in a …
CN Penfold, CL Bender, JG Turner - Gene, 1996 - Elsevier
Coronafacic acid (CFA) is the polyketide component of coronatine (COR), a phytotoxin produced by the plant pathogen, Pseudomonas syringae. In the present study we have …
Number of citations: 42 www.sciencedirect.com
ER Strieter, A Koglin, ZD Aron… - Journal of the American …, 2009 - ACS Publications
… In summary, by examining how the hydrindane ring system of coronafacic acid is constructed, we … to utilize cascade reactions in a similar manner to that described for coronafacic acid. …
Number of citations: 24 pubs.acs.org
S Nara, H Toshima, A Ichihara - Tetrahedron, 1997 - Elsevier
Asymmetric total synthesis of (+)-coronafacic acid (2), was accomplished via intramolecular 1, 6-conjugate addition as the key step. The chiral ester (+)-7 was prepared via two …
Number of citations: 54 www.sciencedirect.com

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